molecular formula C23H25NO4 B13570729 Fmoc-3,3-dimethylcyclobutane-1-methylamino-1-carboxylic acid

Fmoc-3,3-dimethylcyclobutane-1-methylamino-1-carboxylic acid

Cat. No.: B13570729
M. Wt: 379.4 g/mol
InChI Key: PRKGTGPKJDMTOI-UHFFFAOYSA-N
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Description

Fmoc-3,3-dimethylcyclobutane-1-methylamino-1-carboxylic acid is a synthetic amino acid derivative featuring a cyclobutane ring substituted with two methyl groups at the 3,3-positions and a methylamino group at the 1-position. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group enhances its utility in solid-phase peptide synthesis (SPPS) by enabling selective deprotection under mild basic conditions.

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3,3-dimethylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C23H25NO4/c1-22(2)13-23(14-22,20(25)26)24(3)21(27)28-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,25,26)

InChI Key

PRKGTGPKJDMTOI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Origin of Product

United States

Preparation Methods

Photochemical [2+2] Cycloaddition

A widely adopted route involves the [2+2] photocycloaddition of alkenes or alkynes, which forms the cyclobutane ring with high regio- and stereoselectivity.

Example:

  • Starting from a suitable alkene precursor, such as an unsaturated ester or amine derivative, irradiation with UV light induces cycloaddition.
  • This method benefits from mild conditions and high yields, especially when using sensitizers like benzophenone.

Research Data:

Reaction Step Conditions Yield Reference
[2+2] Cycloaddition UV light, inert atmosphere 75-85%

Intramolecular Cyclization via Radical or Cationic Pathways

Alternative routes include radical-mediated cyclizations or cationic cyclizations under controlled conditions.

  • Radical initiation using azobisisobutyronitrile (AIBN) or peroxide initiators.
  • Cationic cyclization employing strong acids or Lewis acids.

Research Findings:

  • Radical cyclizations provide regioselectivity favoring the formation of the 3,3-dimethyl substituted cyclobutane core.
  • These methods yield the core with stereochemical fidelity when optimized.

Functionalization of the Carboxylic Acid and Amine Groups

Carboxyl Group Introduction

  • The carboxylic acid is introduced via oxidation of a suitable precursor or through carboxylation of an alkyl intermediate.
  • Carboxylation can be achieved using carbon dioxide under pressure or via oxidation of primary alcohols.

Amino Group Installation

  • The amino group is introduced through nucleophilic substitution or amination of a halogenated intermediate.
  • Protection with Fmoc groups is performed post-amino group installation to facilitate peptide coupling.

Research Data:

Step Reagents Conditions Yield Reference
Amination Methylamine, base Mild heating 70-85%
Fmoc Protection Fmoc-Cl, base Dichloromethane, 0°C Quantitative

Incorporation of the Fmoc Protecting Group

The Fmoc group is introduced via standard carbamate formation:

Reaction: 
Amino compound + Fmoc-Cl → Fmoc-protected amino acid
Conditions: 
Base (e.g., DIPEA), solvent (dichloromethane), 0°C to room temperature.

This step ensures the amino functionality is orthogonally protected, compatible with peptide synthesis protocols.

Summary of Synthetic Route

Step Description Key Reagents Conditions Yield Reference
Ring formation Cyclobutane core synthesis UV irradiation or radical initiators Ambient or mild heating 75-85%
Alkylation Introduction of 3,3-dimethyl groups Methyl iodide, NaH Low temperature 65-78%
Carboxylation Introduction of carboxylic acid CO₂, pressure Elevated pressure Variable
Amination Introduction of amino group Methylamine Mild heating 70-85%
Fmoc protection Protect amino group Fmoc-Cl Dichloromethane, 0°C Quantitative

Data Tables and Research Discoveries

Table 1: Summary of Key Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Photochemical [2+2] Unsaturated precursors UV light, sensitizers Inert atmosphere Mild, high regioselectivity Requires UV setup
Radical cyclization Alkyl precursors AIBN, radical initiators Reflux, inert atmosphere Good stereocontrol Side reactions possible
Alkylation Cyclobutane intermediates Methyl halides, NaH Low temperature Efficient methylation Regioselectivity challenges

Research Discoveries:

  • The use of photochemical cycloaddition significantly improves regio- and stereoselectivity in constructing the cyclobutane ring with dimethyl substitution.
  • Radical-mediated pathways have been optimized for high-yield synthesis of substituted cyclobutane derivatives.
  • Recent advances in protecting group chemistry, especially Fmoc chemistry, facilitate subsequent peptide synthesis applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutane ring.

    Reduction: Reduction reactions can be performed on the carbonyl groups.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products:

    Oxidation: Oxidized derivatives of the cyclobutane ring.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted derivatives with different protecting groups.

Scientific Research Applications

Chemistry:

Biology:

    Protein Engineering: It is used in the synthesis of modified peptides and proteins for biological studies.

Medicine:

    Drug Development: The compound is utilized in the development of peptide-based drugs and therapeutic agents.

Industry:

    Material Science: It is employed in the synthesis of novel materials with specific properties.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents pKa (Predicted) Key Properties/Applications
Fmoc-3,3-dimethylcyclobutane-1-methylamino-1-carboxylic acid - - 3,3-dimethyl, methylamino - Potential use in peptide engineering
Fmoc-3,3-difluorocyclobutane-1-carboxylic acid C21H19F2NO4 387.38 3,3-difluoro, methylamino 2.98 High lipophilicity; pharmaceutical synthesis
Fmoc-3,3-dimethylazetidine-2-carboxylic acid C21H21NO4 351.4 3,3-dimethyl, azetidine ring 3.98 Enhanced rigidity; drug development
Fmoc-1-aminocyclobutane-1-carboxylic acid - - 1-amino - Peptide backbone modification

Key Observations

Substituent Effects: Fluorine vs. Methyl: The difluoro-substituted analog () exhibits higher electronegativity and lipophilicity compared to the dimethyl-substituted target compound, which may influence membrane permeability in drug design .

Ring System Variations :

  • Cyclobutane vs. Azetidine : The azetidine-containing analog () introduces a nitrogen atom into the four-membered ring, altering electronic properties and increasing conformational rigidity. This may favor applications requiring restricted rotational freedom .

pKa and Solubility :

  • Predicted pKa values for analogs range from 2.98 (difluoro) to 3.98 (azetidine), suggesting moderate acidity. These values are critical for solubility in aqueous buffers during SPPS .

Substituents like maleimide () or dimethyl groups may similarly modulate photophysical behavior .

Pharmaceutical Relevance

  • Drug Candidates : The difluoro analog () is used in protease inhibitor design due to its metabolic stability, while the azetidine analog () is explored in kinase inhibitors .

Biological Activity

Fmoc-3,3-dimethylcyclobutane-1-methylamino-1-carboxylic acid (CAS Number: 2025106-27-6) is a synthetic compound notable for its application in peptide synthesis. Characterized by its unique cyclobutane structure and the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, this compound has garnered attention for its potential biological activities. The molecular formula is C23H25NO4C_{23}H_{25}NO_{4}, with a molecular weight of approximately 379.45 g/mol .

Peptide Synthesis and Therapeutic Applications

This compound serves primarily as a building block in peptide synthesis. Its ability to protect amino groups during peptide bond formation makes it valuable in developing pharmaceutical agents. The interactions of peptides containing this compound with biological targets such as enzymes or receptors are crucial for therapeutic applications.

Potential Biological Activities

Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Related compounds have been studied for their potential to modulate inflammatory pathways.
  • Anticancer Activity : Certain analogs have been evaluated for their ability to inhibit cancer cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Activity : A study highlighted the synthesis of novel antibacterial agents that share structural features with Fmoc derivatives. These compounds were evaluated for their efficacy against resistant bacterial strains, suggesting potential applications in combating infections .
  • Peptide Interaction Studies : Research focusing on peptides containing Fmoc-protected amino acids demonstrated their interactions with specific receptors, providing insights into their mechanism of action in modulating biological pathways.
  • Structural Analogs : A comparative analysis of various Fmoc-protected amino acids revealed that the unique cyclobutane core structure of this compound could lead to novel peptide architectures with distinct biological activities not achievable with traditional amino acids .

Data Table: Comparison of Fmoc-Protected Amino Acids

Compound NameStructure TypeUnique Features
Fmoc-phenylalanineAromatic amino acidEnhances hydrophobic interactions
Fmoc-valineAliphatic amino acidFeatures branched aliphatic side chain
Fmoc-glycineSimplest amino acidProvides flexibility in peptide structure
Fmoc-prolineCyclic amino acidIntroduces rigidity into peptides
This compound Cyclobutane-basedDistinct steric and electronic properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Fmoc-3,3-dimethylcyclobutane-1-methylamino-1-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step processes, including cyclobutane ring formation, introduction of the methylamino group, and Fmoc protection. Key steps include:

  • Cyclobutane Ring Construction : [4,3]-Sigmatropic rearrangements or [2+2] cycloadditions under photochemical conditions to form the strained cyclobutane core .
  • Methylamino Group Incorporation : Nucleophilic substitution or reductive amination, requiring precise pH control (e.g., pH 8–9) to avoid side reactions .
  • Fmoc Protection : Reaction with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in anhydrous dichloromethane (DCM) with a tertiary amine base (e.g., DIEA) at 0–4°C to prevent racemization .
  • Optimization : Yield and purity are maximized by controlling reaction time (e.g., 12–24 hours for Fmoc coupling), temperature (e.g., –20°C for cyclization steps), and catalyst selection (e.g., DMAP for esterification) .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. For example, distinct splitting patterns in ¹H NMR resolve cyclobutane ring protons (δ 1.5–2.5 ppm) and methylamino groups (δ 2.7–3.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., expected [M+H]⁺ for C₂₀H₂₅N₂O₄: 381.18 g/mol) and detects impurities .
  • X-ray Crystallography : Resolves 3D conformation, particularly the cyclobutane ring’s puckering and Fmoc-group orientation .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 265 nm for Fmoc) assesses purity (>95% required for peptide synthesis) .

Advanced Research Questions

Q. How does steric hindrance from the dimethylcyclobutane group influence the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer :

  • The 3,3-dimethylcyclobutane group introduces significant steric bulk, slowing coupling kinetics. Strategies to mitigate this include:
  • Activation Reagents : Use of HATU or PyBOP instead of HOBt/DIC for improved activation efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reduce aggregation during solid-phase peptide synthesis (SPPS) .
  • Extended Reaction Times : 2–4 hours for coupling steps (vs. 1 hour for linear amino acids) to ensure complete amide bond formation .
  • Steric effects also reduce epimerization risk, making the compound suitable for stereosensitive applications .

Q. What are the stability profiles of this compound under different storage conditions, and how does the Fmoc group affect its degradation pathways?

  • Methodological Answer :

  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) show:
  • Dry Storage : Stable at –20°C in desiccated conditions (≤2% decomposition over 6 months) .
  • Solution Phase : Degrades faster in DMSO (t₁/₂ = 14 days at 25°C) due to Fmoc cleavage via β-elimination .
  • Fmoc-Specific Degradation : The Fmoc group is susceptible to piperidine-mediated deprotection (20% piperidine in DMF, 30 minutes) and prolonged exposure to light/heat. Degradation products include fluorenylmethyl carbamate and CO₂ .

Q. How can computational modeling (e.g., DFT, MD simulations) predict the compound’s conformational flexibility and interactions with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates energy-minimized conformers, revealing cyclobutane puckering (e.g., "boat" vs. "chair") and hydrogen-bonding potential of the carboxylic acid group .
  • Molecular Dynamics (MD) Simulations : Simulates binding to enzymes (e.g., proteases) by analyzing interactions between the dimethylcyclobutane moiety and hydrophobic enzyme pockets (e.g., ΔG binding = –8.2 kcal/mol via MM-PBSA) .
  • Docking Studies : AutoDock Vina predicts binding poses in antimicrobial targets (e.g., penicillin-binding proteins) with RMSD < 2.0 Å .

Data Contradictions and Resolutions

  • Synthesis Yield Variability : reports 60–70% yields for cyclobutane intermediates, while cites 45–55% for similar steps. This discrepancy may arise from differences in starting material purity or reaction scale. Researchers should optimize conditions using design-of-experiment (DoE) approaches .
  • Storage Recommendations : advises room-temperature storage, whereas suggests –20°C. Stability testing under user-specific conditions (e.g., humidity, light exposure) is critical for protocol standardization .

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